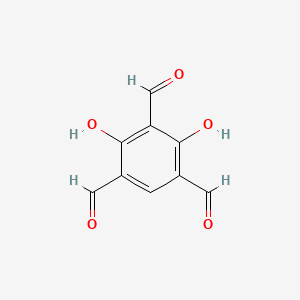
Dichloro(dimethyl)silane;dioxosilane
Vue d'ensemble
Description
Dichloro(dimethyl)silane;dioxosilane, also known as dichlorodimethylsilane, is an organosilicon compound with the formula (CH3)2SiCl2. It is a colorless liquid at room temperature and is known for its reactivity with water, forming linear and cyclic Si-O chains. This compound is primarily used as a precursor in the production of silicones and polysilanes .
Mécanisme D'action
Target of Action
Dichloro(dimethyl)silane, also known as Dimethyldichlorosilane or DMDCS , is a tetrahedral organosilicon compound . It is primarily used as a reagent in the synthesis of optically active ansa-mettallocene polymerization catalysts . It is also used to prepare a resin-bound siloxane with reactivity towards tertiary alcohols .
Mode of Action
The mode of action of Dichloro(dimethyl)silane involves its reaction with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride . This reaction is rapid and results in the formation of both cyclic and linear Si-O chains .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of optically active ansa-mettallocene polymerization catalysts and resin-bound siloxanes .
Pharmacokinetics
It’s important to note that the compound is highly reactive and readily reacts with water .
Result of Action
The primary result of Dichloro(dimethyl)silane’s action is the formation of optically active ansa-mettallocene polymerization catalysts and resin-bound siloxanes . These products have various applications in the field of materials science and engineering.
Action Environment
The action of Dichloro(dimethyl)silane is highly dependent on the environmental conditions. The compound is sensitive to moisture and reacts rapidly with water, protic solvents, and moist air . It is stable under normal conditions but reacts violently with water and alcohols . It is also incompatible with strong oxidizing agents, caustics, and ammonia . Therefore, it is typically stored under specific conditions to maintain its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro(dimethyl)silane;dioxosilane is synthesized through the direct process, which involves the reaction of elemental silicon with methyl chloride in the presence of a copper catalyst. This reaction typically occurs in a fluidized bed reactor at approximately 300°C .
Industrial Production Methods
The industrial production of this compound involves placing finely ground silicon in a fluidized bed reactor. The catalyst, usually Cu2O, is applied, and methyl chloride is passed through the reactor to produce the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(dimethyl)silane;dioxosilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form dimethylsilanediol and hydrogen chloride.
Methanolysis: Reacts with methanol to produce dimethoxydimethylsilanes.
Common Reagents and Conditions
Water: Hydrolysis reaction.
Methanol: Methanolysis reaction.
Major Products Formed
Hydrolysis: Dimethylsilanediol and hydrogen chloride.
Methanolysis: Dimethoxydimethylsilanes.
Applications De Recherche Scientifique
Dichloro(dimethyl)silane;dioxosilane is widely used in various scientific research applications, including:
Chemistry: Common reagent for the synthesis of optically active ansa-metallocene polymerization catalysts.
Biology: Used to prepare resin-bound siloxanes with reactivity towards tertiary alcohols.
Industry: Essential in the synthesis of silicones, which are used in a wide range of industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethylsilane: (CH3)SiCl3
Methyltrichlorosilane: (CH3)SiCl3
Chlorodimethylsilane: (CH3)2SiHCl
Trichlorosilane: SiHCl3
Uniqueness
Dichloro(dimethyl)silane;dioxosilane is unique due to its specific reactivity with water and methanol, leading to the formation of linear and cyclic Si-O chains. This property makes it an essential precursor in the production of silicones and polysilanes, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
dichloro(dimethyl)silane;dioxosilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Cl2Si.O2Si/c1-5(2,3)4;1-3-2/h1-2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPCLDPCNVTDCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(Cl)Cl.O=[Si]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, White amorphous substance; [EPA ChAMP: Hazard Characterization] White odorless powder; [Evonik MSDS] | |
| Record name | Silane, dichlorodimethyl-, reaction products with silica | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichlorodimethyl-, reaction products with silica | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17263 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
68611-44-9 | |
| Record name | Silane, dichlorodimethyl-, reaction products with silica | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68611-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichlorodimethyl-, reaction products with silica | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichlorodimethyl-, reaction products with silica | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3S,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)


![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B3069365.png)



![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)
![4-[4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3069397.png)
![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)



